molecular formula C7H3N3OS B1272954 4-Isocyanato-2,1,3-benzothiadiazole CAS No. 342411-14-7

4-Isocyanato-2,1,3-benzothiadiazole

Cat. No. B1272954
M. Wt: 177.19 g/mol
InChI Key: HPZZFYLZFYDNMA-UHFFFAOYSA-N
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Description

The compound 4-Isocyanato-2,1,3-benzothiadiazole is a chemical species that is derived from the reaction of isocyanates with heterocyclic compounds. The research on this compound and its derivatives is focused on understanding the chemical reactions and properties that these types of molecules exhibit, particularly the incorporation of isocyanate atoms into heterocycles and the extrusion of sulfur atoms during these processes .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of isocyanates with benzisothiazolones and thiadiazolones. In the presence of a stoichiometric amount of an organic base, this reaction leads to the incorporation of two isocyanate atoms into the heterocycle, accompanied by the simultaneous loss of the sulfur atom . Additionally, molecular iodine has been used to promote the oxidative cyclization of certain compounds, leading to the formation of new C-N and S-N bonds at ambient temperature, which is a divergent synthesis pathway that can yield benzimidazoles, benzothiazoles, and benzothiadiazines .

Molecular Structure Analysis

The molecular structure of 4-Isocyanato-2,1,3-benzothiadiazole and related compounds is characterized by the presence of heterocyclic rings that include nitrogen and sulfur atoms. The incorporation of isocyanate groups into these rings is a key structural feature that results from the synthesis processes described. The exact structure of these compounds is often confirmed using spectroscopic methods such as IR, NMR, mass spectrometry, and elemental analysis .

Chemical Reactions Analysis

The chemical reactions involving 4-Isocyanato-2,1,3-benzothiadiazole derivatives are diverse. For instance, the reaction with bromine and potassium thiocyanate can yield thiocyanato derivatives. These reactions can occur under various conditions, such as in glacial acetic acid at room temperature, and can lead to the formation of different functional groups on the heterocyclic core . The reactivity of these compounds is also demonstrated in their ability to undergo oxidative cyclization mediated by molecular iodine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Isocyanato-2,1,3-benzothiadiazole derivatives are influenced by their molecular structure. The presence of isocyanate groups and heterocyclic rings contributes to their reactivity. The synthesized compounds have been screened for their antibacterial and antifungal activities, with some showing very good efficacy. These biological activities suggest that the compounds have significant potential in pharmaceutical applications. The properties of these compounds are typically characterized using various analytical techniques to confirm their purity and structure .

Scientific Research Applications

Coordination Chemistry and Crystal Engineering

4-Isocyanato-2,1,3-benzothiadiazole derivatives have been explored for their novel applications in coordination chemistry and crystal engineering. Studies have shown that these compounds can form complexes with metals like ZnCl2, demonstrating unique types of coordination to metal centers. Additionally, these derivatives facilitate the engineering of organic solids with specific properties, such as intense charge-transfer absorption bands, by forming complexes with other benzothiadiazole derivatives. These findings open up new prospects in the field of crystal engineering of organic solids (Bashirov et al., 2014).

Molecular Organization in Solid State

2,1,3-benzothiadiazole derivatives are pivotal in numerous scientific fields, notably in thin-film optoelectronic devices. Understanding their molecular association patterns can lead to more effective benzothiadiazoles, as these patterns can be controlled using directional S···N bonding and other characteristic interactions. This knowledge is instrumental in developing new compounds with extended π-conjugation systems and unique molecular organization, enhancing the performance of various optoelectronic devices (Langis-Barsetti et al., 2017).

Photoluminescent Compounds and Light Technology

2,1,3-Benzothiadiazole (BTD) is a core nucleus in the chemistry of photoluminescent compounds, crucial for light technology applications. Its derivatives are fundamental in designing molecular organic electronic devices such as organic light-emitting diodes, solar cells, and photovoltaic cells. The synthesis, properties, reactions, and specific applications of BTD π-extended derivatives in light technology highlight their significance in this rapidly evolving field (Neto et al., 2013).

Luminescent Materials and Optoelectronic Devices

The synthesis and characterization of luminescent materials based on 2,1,3-benzothiadiazole have led to the development of compounds with improved optical properties and thermostability. These advancements are crucial for enhancing the performance of optoelectronic devices, making these materials promising candidates for future technological applications (Tao et al., 2011).

Energy Storage and Flow Battery Applications

2,1,3-Benzothiadiazole has also been utilized in redox flow battery applications, showcasing high solubility, low redox potential, and fast electrochemical kinetics. This has led to significant improvements in cyclable redox material concentrations and cell efficiencies in nonaqueous systems. The unique chemical stability of 2,1,3-benzothiadiazole radicals contributes to enhanced cyclability and stability at high redox material concentrations, representing a significant step towards next-generation energy storage solutions (Duan et al., 2017).

Safety And Hazards

The safety information for 4-Isocyanato-2,1,3-benzothiadiazole indicates that it is associated with several hazards, including H302, H312, H315, H317, H319, H332, H334, H335 . Precautionary measures include P261, P264, P270, P271, P272, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P342+P311, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4-isocyanato-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3OS/c11-4-8-5-2-1-3-6-7(5)10-12-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZZFYLZFYDNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379953
Record name 4-Isocyanato-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isocyanato-2,1,3-benzothiadiazole

CAS RN

342411-14-7
Record name 4-Isocyanato-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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